Clorazepic Acid Dipotasium Salt
Description
Historical Context of Benzodiazepine (B76468) Chemical Development
The journey of benzodiazepines began as a quest for safer alternatives to existing sedatives like barbiturates, which were associated with a high risk of dependence and fatal overdose. benzoinfo.compsychmedaware.org The breakthrough came by chance in 1955 when chemist Leo Sternbach, working at the pharmaceutical company Hoffmann-La Roche, synthesized the first benzodiazepine, chlordiazepoxide. nih.govwikipedia.org This discovery, stemming from research on quinazoline-3-oxides, was not fully realized until 1957 when tests confirmed the compound's sedative, muscle relaxant, and anxiolytic properties. psychmedaware.orgwikipedia.org
Chlordiazepoxide was marketed as Librium in 1960 and was lauded for being less toxic than its predecessors. nih.govpsychopharmacologyinstitute.com This success spurred further molecular modifications to enhance its activity. nih.gov In 1963, Hoffmann-La Roche introduced diazepam (Valium), a more potent derivative that quickly became one of the most prescribed medications globally. wikipedia.orgnih.gov The core chemical structure of these "classical" benzodiazepines is a fusion of a benzene (B151609) ring and a diazepine (B8756704) ring. wikipedia.orgegpat.com The success of these early compounds prompted competitors to develop numerous analogues, expanding the class to include drugs like nitrazepam, oxazepam, and lorazepam in the following years. benzoinfo.comwikipedia.org This period was marked by extensive research into the structure-activity relationships of benzodiazepines to refine their therapeutic properties. chemisgroup.us
Table 1: Timeline of Early Benzodiazepine Development
| Year | Event | Compound/Drug | Significance |
|---|---|---|---|
| 1955 | First benzodiazepine synthesized | Chlordiazepoxide | Accidental discovery by Leo Sternbach. nih.govwikipedia.org |
| 1960 | Market introduction | Librium (Chlordiazepoxide) | First clinically available benzodiazepine, seen as a safer alternative to barbiturates. benzoinfo.comnih.gov |
| 1963 | Second major benzodiazepine introduced | Valium (Diazepam) | A more potent derivative that became a top-selling pharmaceutical. nih.govnih.gov |
| 1965 | Introduction of another derivative | Serax (Oxazepam) | Expansion of the benzodiazepine class. benzo.org.uk |
| Mid-1960s | Synthesis of Clorazepic Acid | Clorazepic Acid | Development of a new derivative with unique properties. drugfuture.com |
Research Significance of Clorazepic Acid Dipotassium (B57713) Salt within its Therapeutic Class
Clorazepic acid dipotassium salt holds a unique position within the benzodiazepine class primarily due to its nature as a prodrug and its distinct chemical properties. patsnap.comnih.gov Developed in the mid-20th century, it is pharmacologically inactive by itself. patsnap.compatsnap.com Upon oral administration, it undergoes rapid and almost complete decarboxylation in the acidic environment of the stomach to form its active metabolite, desmethyldiazepam (also known as nordiazepam). patsnap.compatsnap.comdrugbank.com This conversion is a key area of research interest, as it means that virtually no parent drug circulates in the bloodstream, and the pharmacological effects are attributable to desmethyldiazepam. drugbank.comdrugs.com
This prodrug characteristic differentiates it from many other benzodiazepines, such as diazepam, which is active itself before being metabolized into other active compounds, including desmethyldiazepam. The research significance lies in studying the kinetics of this rapid conversion and the subsequent long half-life of its active metabolite. wikipedia.org
Another distinguishing feature that has been a focus of research is its chemical form as a dipotassium salt. This makes clorazepate (B1175885) unusual among benzodiazepines as it is freely soluble in water, whereas most are not. drugfuture.comwikipedia.org Its synthesis involves reacting 2-amino-5-chlorobenzonitrile (B58002) with phenylmagnesium bromide, followed by heterocyclization and hydrolysis with potassium hydroxide (B78521) to form the dipotassium salt. wikipedia.org This water solubility has implications for its formulation and has been a subject of chemical and pharmaceutical research. drugfuture.com
Overview of Academic Research Trajectories and Focus Areas
Academic research on clorazepic acid dipotassium salt has followed several key trajectories, focusing on its mechanism of action, metabolism, and comparative clinical efficacy.
Mechanism of Action: Like other classical benzodiazepines, the primary mechanism of action of clorazepate's active metabolite, desmethyldiazepam, has been a central research topic. Studies have confirmed that it acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA-A) receptor in the central nervous system. patsnap.compatsnap.com Research has shown that it binds to a specific site on the receptor complex—the benzodiazepine site—which is distinct from the GABA binding site. patsnap.comnih.gov This binding enhances the effect of the inhibitory neurotransmitter GABA, increasing the frequency of chloride channel opening, which leads to hyperpolarization of the neuron and a reduction in neuronal excitability. patsnap.comnih.gov This mechanism is the basis for its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties that have been investigated in numerous studies. patsnap.compatsnap.com
Metabolism and Pharmacokinetics: A significant body of research has been dedicated to the pharmacokinetic profile of clorazepate, particularly its conversion to desmethyldiazepam. drugbank.com Studies have detailed how orally administered clorazepate dipotassium is rapidly decarboxylated to form nordiazepam, which then appears quickly in the bloodstream. drugs.com The long half-life of desmethyldiazepam (approximately 40 to 50 hours) has been a subject of clinical pharmacology studies. drugs.com Further research has explored the subsequent metabolism of desmethyldiazepam in the liver, where it is hydroxylated to form other active metabolites like oxazepam. patsnap.comwikipedia.org
Clinical and Comparative Studies: Clinical research has investigated the applications of clorazepate in managing anxiety and as an adjunctive therapy for partial seizures. drugbank.comnih.gov Controlled clinical trials have been conducted to compare its efficacy against other benzodiazepines, such as diazepam, and other classes of anxiolytics. nih.gov These studies form a critical part of the academic literature, aiming to place the compound within the therapeutic landscape and understand its specific utility. For instance, research has compared it to buspirone (B1668070) for anxiety, providing valuable data for its clinical profile. drugfuture.com The focus of these academic trials has been on establishing its therapeutic activity and understanding its effects on the central nervous system. drugs.com
Table 2: Investigated Properties of Clorazepic Acid Dipotassium Salt
| Research Area | Key Findings |
|---|---|
| Chemical Properties | Used as a dipotassium salt, which is freely soluble in water, an unusual characteristic for a benzodiazepine. drugfuture.comwikipedia.org |
| Pharmacology | It is a prodrug that is inactive until metabolized. patsnap.comnih.gov |
| Metabolism | Rapidly and completely converted to the active metabolite desmethyldiazepam (nordiazepam) in the stomach. patsnap.comdrugbank.com |
| Mechanism of Action | The active metabolite enhances the effect of the GABA neurotransmitter at GABA-A receptors in the brain. patsnap.comnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H11ClK2N2O4 |
|---|---|
Molecular Weight |
408.92 g/mol |
IUPAC Name |
dipotassium;7-chloro-2-hydroxy-2-oxido-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C16H12ClN2O4.2K/c17-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-14(15(20)21)16(22,23)19-12;;/h1-8,14,19,22H,(H,20,21);;/q-1;2*+1/p-1 |
InChI Key |
UDKOZNXRMDPDLY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(NC3=C2C=C(C=C3)Cl)(O)[O-])C(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Clorazepic Acid Dipotassium (B57713) Salt
The primary and most well-documented method for synthesizing clorazepic acid dipotassium salt is a multi-step process that has been established since its initial development. wikipedia.orgdrugfuture.com
The classical synthesis of clorazepate (B1175885) begins with readily available chemical precursors and proceeds through key intermediates to form the benzodiazepine (B76468) core structure. wikipedia.orggpatindia.com The general pathway is as follows:
Imine Formation: The synthesis starts with the reaction of 2-amino-5-chlorobenzonitrile (B58002) with a Grignard reagent, phenylmagnesium bromide. This reaction transforms the nitrile group into an imine, yielding 2-amino-5-chlorobenzophenone (B30270) imine. wikipedia.orggpatindia.com
Heterocyclization: The resulting imine is then reacted with an aminomalonic ester. This step leads to a heterocyclization product, 7-chloro-1,3-dihydro-3-carbethoxy-5-phenyl-2H-benzodiazepin-2-one. This intermediate contains the core 1,4-benzodiazepine (B1214927) ring structure. wikipedia.org
Hydrolysis and Salt Formation: The final step involves the hydrolysis of the ester group at the 3-position. This is achieved using an alcoholic solution of potassium hydroxide (B78521). The reaction hydrolyzes the ester to a carboxylic acid and subsequently forms the stable, water-soluble dipotassium salt, which is the final product, clorazepate dipotassium. wikipedia.orggpatindia.com
| Precursor/Intermediate | Role in Synthesis |
| 2-amino-5-chlorobenzonitrile | Starting material containing the chloro-substituted benzene (B151609) ring. |
| Phenylmagnesium Bromide | Grignard reagent that adds the phenyl group and forms the imine intermediate. |
| Aminomalonic Ester | Reagent that reacts with the imine to build the diazepine (B8756704) ring. |
| 7-chloro-1,3-dihydro-3-carbethoxy-5-phenyl-2H-benzodiazepin-2-one | Key heterocyclic intermediate before final hydrolysis. |
| Potassium Hydroxide | Base used for the hydrolysis of the ester and formation of the dipotassium salt. |
The industrial production of clorazepic acid dipotassium salt is based on the established synthetic pathway described in patents such as U.S. Patent 3,516,988. drugfuture.comdrugbank.com Research in an industrial context typically focuses on optimizing this existing route rather than developing entirely new ones. Key areas for optimization include:
Maximizing Yield: Adjusting reaction parameters such as temperature, pressure, and catalyst concentration at each step to achieve the highest possible conversion rate.
Purity and Isolation: Developing efficient methods for the purification of intermediates and the final product. The formation of the dipotassium salt is advantageous as its solubility properties facilitate isolation. wikipedia.orgdrugfuture.com
Process Efficiency: Minimizing reaction times, reducing the number of steps where possible, and using cost-effective and recoverable solvents and reagents.
A significant aspect of the industrial process is the final hydrolysis step, which converts the ester intermediate into the highly water-soluble dipotassium salt, a crucial property for its formulation. nih.govwikipedia.org
Novel Synthetic Approaches and Yield Enhancement Research
While the classical synthesis route remains the predominant method, ongoing research in pharmaceutical chemistry continually seeks more efficient, cost-effective, and environmentally friendly ("greener") synthetic methods. For benzodiazepine derivatives, this can involve the use of novel catalysts or solvent systems. However, specific literature on entirely new, scalable synthetic pathways for clorazepic acid itself is not widely published.
Yield enhancement research primarily focuses on refining the established pathway. This includes investigating alternative bases or solvent conditions for the hydrolysis step or improving the efficiency of the initial Grignard reaction to minimize side products and maximize the yield of the key imine intermediate.
Derivatization Chemistry and Analog Synthesis for Research Purposes
Clorazepate is a prodrug that is chemically transformed in the body into its active metabolites. nih.gov The synthesis of these metabolites and other analogs, such as isotopically labeled versions, is crucial for pharmacological and mechanistic research.
Upon administration, clorazepic acid dipotassium salt undergoes rapid decarboxylation in the acidic environment of the stomach to form its primary active metabolite, nordiazepam (also known as desmethyldiazepam). drugbank.comfda.govfda.gov Nordiazepam is then further metabolized in the liver via hydroxylation to form oxazepam, another pharmacologically active benzodiazepine. fda.govfda.govhres.ca The synthesis of these metabolites is essential for their use as analytical standards and for in-vitro research.
Nordiazepam: As the direct product of clorazepate decarboxylation, its chemical synthesis is not typically required when studying clorazepate metabolism. However, it can be synthesized independently as a target molecule.
Oxazepam: A common synthetic route to produce 3-hydroxy-1,4-benzodiazepines like oxazepam involves the direct oxidation of the corresponding 1,4-benzodiazepine precursor (nordiazepam). One efficient method involves an iodine-catalyzed acetoxylation reaction at the 3-position of the benzodiazepine ring, followed by selective saponification (hydrolysis) of the resulting acetate (B1210297) ester to yield the 3-hydroxy product, oxazepam, with high purity. researchgate.net
| Compound | Relationship to Clorazepate | Key Transformation |
| Nordiazepam (Desmethyldiazepam) | Primary active metabolite. | Formed by rapid decarboxylation of clorazepic acid. nih.govfda.gov |
| Oxazepam (3-Hydroxynordiazepam) | Secondary active metabolite. | Formed by hepatic hydroxylation of nordiazepam. fda.govhres.ca |
Deuterated analogs of pharmaceutical compounds are valuable tools for research. medchemexpress.com Replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), does not significantly alter the chemical properties of the molecule but provides a distinct mass signature. This makes deuterated compounds ideal for use as internal standards in quantitative mass spectrometry-based bioanalytical assays and for studying the mechanisms of metabolic pathways. researchgate.net
The synthesis of a deuterated analog like Clorazepic Acid-D5 Dipotassium Salt, where the five hydrogen atoms on the phenyl ring are replaced with deuterium, can be achieved by modifying the established synthetic pathway. wikipedia.org A logical approach involves using a deuterated precursor.
Proposed Synthetic Strategy:
The synthesis would follow the classical pathway but would utilize deuterated (D5)-phenylmagnesium bromide as the Grignard reagent.
This deuterated reagent would be reacted with 2-amino-5-chlorobenzonitrile to introduce the D5-labeled phenyl group at the outset of the synthesis. wikipedia.orggpatindia.com
Subsequent cyclization and hydrolysis steps would proceed as in the standard synthesis, preserving the deuterium labels and yielding the final Clorazepic Acid-D5 Dipotassium Salt. wikipedia.org
| Analog | Purpose | Synthetic Approach |
| Clorazepic Acid-D5 Dipotassium Salt | Internal standard for analytical quantification; mechanistic studies. medchemexpress.comresearchgate.net | Use of a deuterated precursor (e.g., D5-phenylmagnesium bromide) in the established synthetic route. |
Chemical Stability and Degradation Pathways in Non-Biological Systems
Clorazepic acid dipotassium salt, a water-soluble benzodiazepine prodrug, exhibits instability under various environmental conditions. wikipedia.orgnih.gov Its chemical integrity is susceptible to hydrolysis, oxidation, and photolysis, leading to the formation of several degradation products. chula.ac.th Forced degradation studies, which are conducted under conditions more severe than standard accelerated stability testing, provide insight into the degradation pathways and the chemical behavior of the molecule. chula.ac.thnih.gov Aqueous solutions of the compound are known to be unstable, and the powdered form is sensitive to moisture, heat, and light. nih.govnih.gov
Hydrolytic Degradation Research (e.g., acidic and basic conditions)
The hydrolytic stability of clorazepate dipotassium is highly dependent on pH and temperature. chula.ac.th The compound is particularly unstable in acidic environments, where it readily undergoes degradation. chula.ac.thbvsalud.org
Under acidic conditions, clorazepate dipotassium is rapidly converted to its primary active metabolite, nordiazepam (NDZP), through decarboxylation. chula.ac.thdrugbank.comfda.gov Further hydrolysis of nordiazepam in acidic media leads to the formation of 2-amino-5-chlorobenzophenone (ACB) and glycine. chula.ac.thbvsalud.orgnih.gov
Research conducted on acidic hydrolysis in 0.01-0.1 N HCl showed significant degradation. At room temperature, approximately 10% of the drug degraded into NDZP within 24 hours. chula.ac.th The degradation rate increased substantially with temperature. At 80°C, only 70% of the drug remained after 10 minutes, and this dropped to 10% after 30 minutes of incubation, with NDZP being the primary degradation product. chula.ac.th Kinetic studies in 6.2 N HCl also demonstrated temperature-dependent degradation. tandfonline.com
In contrast, clorazepate dipotassium is more stable in alkaline conditions. In one study using 0.01-0.1 N NaOH, 95% of the drug was still present after 24 hours at room temperature. chula.ac.th Even at an elevated temperature of 80°C, less than 30% of the drug transformed into NDZP. chula.ac.th However, prolonged exposure to basic conditions at high temperatures can lead to the formation of multiple degradation products. chula.ac.th
The table below summarizes the findings from a hydrolytic degradation study.
| Condition | Temperature | Time | Remaining Drug (%) | Degradation Products |
| 0.1 N HCl | Room Temp. | 24 h | ~90% | Nordiazepam |
| 0.1 N HCl | 80°C | 10 min | 70% | Nordiazepam |
| 0.1 N HCl | 80°C | 30 min | 10% | Nordiazepam, 2-amino-5-chlorobenzophenone |
| 0.1 N NaOH | Room Temp. | 24 h | 95% | Nordiazepam |
| 0.1 N NaOH | 80°C | 30 min | 43.2% | Nordiazepam and other unknown products |
Data sourced from a stability-indicating HPLC method development study. chula.ac.th
Oxidative Degradation Studies
Clorazepate dipotassium is susceptible to oxidative stress. Studies utilizing hydrogen peroxide (H₂O₂) as the oxidizing agent have demonstrated the compound's liability to degradation. chula.ac.th The degradation of various benzodiazepines can be enhanced by advanced oxidation processes (AOPs). frontiersin.org
In a forced degradation study, an aqueous solution of clorazepate dipotassium was treated with 3% hydrogen peroxide. chula.ac.th At room temperature, this resulted in a 12% degradation of the drug over 24 hours, with nordiazepam being the sole degradation product identified under these specific conditions. chula.ac.th
The effect of oxidation was significantly accelerated by an increase in temperature. When the reaction with 3% hydrogen peroxide was conducted at 80°C, a substantial 90% degradation of the drug was observed in just 20 minutes. chula.ac.th
The table below presents the results of oxidative degradation experiments.
| Oxidizing Agent | Temperature | Time | Degradation (%) | Degradation Products |
| 3% H₂O₂ | Room Temp. | 24 h | 12% | Nordiazepam |
| 3% H₂O₂ | 80°C | 20 min | 90% | Nordiazepam |
Data from a forced degradation study using HPLC analysis. chula.ac.th
Photolytic Degradation Research
Exposure to light is a critical factor in the stability of clorazepate dipotassium. nih.gov Photodegradation studies are essential for understanding the potential transformation of pharmaceuticals when exposed to light. nih.gov
When the solid, powdered form of clorazepate dipotassium was exposed to sunlight over a period of four days, a visible change in the material was noted, with the color shifting from white to off-white. chula.ac.th High-performance liquid chromatography (HPLC) analysis of the exposed powder revealed that the drug had been completely degraded. chula.ac.th The primary and sole degradation product identified in this photolytic study was nordiazepam. chula.ac.th The instability of the powdered drug is also exacerbated by humidity, which can cause discoloration from white to yellow due to the formation of nordiazepam and other substances. nih.gov
The susceptibility of benzodiazepines to photodegradation varies, but processes like UV irradiation can lead to their removal from aqueous solutions. frontiersin.org
The table below summarizes the findings of a photolytic degradation study on the powdered drug.
| Condition | Exposure Time | Observation | Degradation | Degradation Product |
| Sunlight Exposure | 4 days | Color changed from white to off-white | Complete | Nordiazepam |
Findings based on a study of the active pharmaceutical ingredient powder. chula.ac.th
Molecular and Biochemical Mechanisms of Action Research Preclinical and Theoretical
Prodrug Activation Mechanisms: Decarboxylation and Bioconversion Pathways (in vitro/preclinical)
Clorazepate (B1175885) dipotassium (B57713) itself is a prodrug, meaning it is pharmacologically inactive until it undergoes metabolic conversion in the body. wikipedia.orgnih.gov Upon oral administration, it is rapidly and almost completely transformed into its active metabolite, desmethyldiazepam (also known as nordiazepam), primarily in the acidic environment of the stomach. patsnap.comnih.govdrugbank.com This activation process occurs through decarboxylation, a chemical reaction that removes a carboxyl group. patsnap.comdrugs.com
Due to this rapid conversion, there is virtually no circulating parent drug in the bloodstream. nih.govdrugbank.com The pharmacological effects of clorazepate are therefore almost entirely attributable to desmethyldiazepam. wikipedia.org Further metabolism of desmethyldiazepam occurs in the liver, where it is hydroxylated to form other active metabolites, such as oxazepam. patsnap.comdrugs.com These metabolites are eventually conjugated with glucuronic acid and excreted in the urine. drugs.com Preclinical studies in mice have confirmed that unchanged clorazepate is not detected in the brain, reinforcing its status as a prodrug, while its active metabolites, desmethyldiazepam and oxazepam, are found in both plasma and the brain. nih.gov
Metabolic Pathway of Clorazepate Dipotassium
| Parent Drug | Activation Process | Primary Active Metabolite | Further Metabolites |
|---|
Ligand-Receptor Interaction Studies with Gamma-Aminobutyric Acid Type A (GABA-A) Receptors
The principal mechanism of action for clorazepate's active metabolite, desmethyldiazepam, involves its interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. patsnap.comnih.gov
Allosteric Modulation of GABA-A Receptor Function
By binding to the benzodiazepine (B76468) site, desmethyldiazepam acts as a positive allosteric modulator of the GABA-A receptor. pnas.orggenesispub.org This means it enhances the effect of GABA without directly activating the receptor itself. pharmgkb.org The binding of desmethyldiazepam induces a conformational change in the GABA-A receptor that increases the receptor's affinity for GABA. genesispub.orgnih.gov This potentiation of GABA's natural inhibitory function is the cornerstone of the therapeutic effects of clorazepate. patsnap.com Research suggests that benzodiazepines may exert this effect by influencing a "preactivation" or "priming" step that occurs after GABA binds but before the channel opens. mdpi.comnih.gov
Chloride Channel Gating Mechanisms and Neuronal Hyperpolarization Research
The binding of GABA to its receptor opens an integrated chloride ion channel. drugbank.combenzoinfo.com The influx of negatively charged chloride ions into the neuron leads to hyperpolarization of the cell membrane. nih.govdrugbank.com This hyperpolarized state makes the neuron less likely to fire an action potential in response to excitatory stimuli, thus reducing neuronal excitability. patsnap.comquora.com
Desmethyldiazepam, by enhancing the effect of GABA, increases the frequency of the chloride channel opening, leading to a greater influx of chloride ions. wikipedia.orgjove.comnih.gov This amplified chloride current results in more significant hyperpolarization and a more potent inhibitory effect on synaptic transmission. drugbank.comwikipedia.orgresearchgate.net This enhanced inhibition at the neuronal level manifests as the sedative, anxiolytic, and anticonvulsant properties observed clinically. benzoinfo.com
Biochemical Consequences of Receptor Modulation in Cellular Systems
The allosteric modulation of GABA-A receptors by desmethyldiazepam initiates a cascade of biochemical events within the central nervous system. The primary consequence is a widespread reduction in neuronal excitability. benzoinfo.com This dampening of neuronal firing affects various brain circuits involved in anxiety, alertness, muscle tone, and seizure activity. benzoinfo.comwikipedia.org
Preclinical research has explored other potential biochemical effects. For example, studies have shown that diazepam can decrease the utilization of serotonin (B10506) (5-HT) by neurons and inhibit the release of acetylcholine (B1216132) in hippocampal synaptosomes. wikipedia.orgwikipedia.org Furthermore, some research suggests that the effects of benzodiazepines on cerebellar cyclic guanosine (B1672433) monophosphate (cGMP) levels may be a reliable biochemical marker of their clinical activity. nih.gov In a comparative study, desmethyldiazepam was found to be more potent than diazepam in decreasing cGMP levels in the rat cerebellum. nih.gov
Comparative Molecular Pharmacology with Related Benzodiazepine Derivatives
Desmethyldiazepam is not only the primary active metabolite of clorazepate but also a major metabolite of other benzodiazepines like diazepam, chlordiazepoxide, and prazepam. wikipedia.org Its long elimination half-life contributes significantly to the cumulative effects of these parent drugs. wikipedia.orgtaylorandfrancis.com
In vitro binding studies have been conducted to compare the affinities of desmethyldiazepam and its parent compound, diazepam, for benzodiazepine binding sites. While both diazepam and desmethyldiazepam bind to the same sites on plasma albumin, diazepam exhibits a higher lymphatic bioavailability, which appears to be related to its greater lipophilicity. nih.govnih.gov
From a pharmacological activity perspective, in vivo experiments have suggested that desmethyldiazepam acts as a partial agonist at central benzodiazepine receptors, which may explain why it is considered less potent than diazepam in some preclinical tests, such as those for anticonvulsant activity. nih.gov However, other studies have indicated that desmethyldiazepam is more potent than diazepam in reducing cerebellar cGMP levels. nih.gov When compared to other benzodiazepines, the potency can vary. For instance, clonazepam is considered a highly potent benzodiazepine, with 0.5 mg being equivalent to 10 mg of diazepam. wikipedia.org
Table of Mentioned Compounds
| Compound Name |
|---|
| 5-HT |
| Acetylcholine |
| Alprazolam |
| Bromazepam |
| Carbamazepine |
| Chlordiazepoxide |
| Clorazepate dipotassium |
| Clonazepam |
| Desmethyldiazepam |
| Dexamethasone |
| Diazepam |
| Digoxin |
| Flumazenil |
| Flurazepam |
| Gamma-Aminobutyric Acid |
| Levodopa |
| Lorazepam |
| Midazolam |
| Nefazodone |
| Nitrazepam |
| Nordiazepam |
| Oxazepam |
| Phenobarbital |
| Phenytoin |
| Prazepam |
| Rifampin |
| Serotonin |
| Temazepam |
| Theophylline |
| Tiagabine |
| Triazolam |
| Valproate, Sodium |
| Zopiclone |
Preclinical Pharmacokinetic and Biotransformation Investigations
Absorption and Distribution Studies in Animal Models
Clorazepate (B1175885) dipotassium (B57713) is a prodrug that is rapidly and almost entirely converted into its active metabolite, nordiazepam (also known as desmethyldiazepam), through decarboxylation in the acidic environment of the stomach before it enters the systemic circulation. drugbank.comyoutube.comwikipedia.orgnih.gov Consequently, pharmacokinetic parameters are primarily based on nordiazepam concentrations. drugbank.comnih.gov Following oral administration, there is virtually no circulating parent drug. drugs.comfda.govfda.gov
In dogs, after a single oral dose, maximal concentrations of nordiazepam were observed between 59 to 180 minutes. nih.gov Studies in mice have shown that while unchanged clorazepate can be detected in plasma for the first hour after intravenous administration, it is not found in the brain, indicating its role as an inactive prodrug. nih.gov
Nordiazepam exhibits high protein binding in plasma, ranging from 97-98%. drugbank.comdrugs.comfda.govfda.gov This extensive binding influences its distribution throughout the body. The volume of distribution for nordiazepam has been determined in various studies. For instance, after a single intravenous dose in healthy volunteers, the volume of distribution of nordiazepam was 1.24 L/kg. drugbank.comnih.gov In dogs, the oral volume of distribution was found to be significantly different between single and multiple dosing regimens. nih.gov
The distribution of clorazepate and its metabolites is widespread, readily crossing the placenta and entering breast milk. wikipedia.org
Pharmacokinetic Parameters of Nordiazepam in Animal Models
| Species | Dosing | Parameter | Value | Reference |
|---|---|---|---|---|
| Dog | Single Oral Dose | Time to Max Concentration (Tmax) | 59 - 180 minutes | nih.gov |
| Dog | Single Oral Dose | Oral Volume of Distribution (Vd/F) | 3.18 +/- 1.52 L/kg | nih.gov |
| Dog | Multiple Oral Doses | Oral Volume of Distribution (Vd/F) | 1.76 +/- 0.647 L/kg | nih.gov |
Metabolic Pathways and Metabolite Identification in Animal Models and In Vitro Systems
The biotransformation of clorazepate is a critical aspect of its pharmacological activity, primarily occurring in the liver. drugbank.comdrugs.comdrugs.com
Enzymatic Biotransformation Processes (e.g., Hepatic Metabolism)
Clorazepate undergoes extensive metabolism. drugs.com After its initial conversion to nordiazepam, further biotransformation occurs in the liver. drugbank.comdrugs.comfda.govfda.govfda.gov The primary metabolic pathway for nordiazepam is hydroxylation. drugbank.comfda.govfda.gov This process is a key step leading to the formation of other active and inactive metabolites. While specific cytochrome P450 (CYP) enzymes involved in clorazepate's metabolism are not as extensively detailed as for some other benzodiazepines, the liver is the main site of these enzymatic reactions. drugs.combioivt.com
Identification and Characterization of Research Metabolites (e.g., Nordiazepam, Oxazepam)
The principal and active metabolite of clorazepate is nordiazepam (N-desmethyldiazepam). drugbank.comyoutube.comwikipedia.orgnih.govdrugs.com This metabolite appears rapidly in the bloodstream following oral administration of clorazepate. drugs.comfda.govfda.gov
Nordiazepam itself is further metabolized, primarily through hydroxylation, to form oxazepam (3-hydroxynordiazepam). drugbank.comwikipedia.orgfda.govnih.gov Oxazepam is also a pharmacologically active benzodiazepine (B76468). Another metabolite, p-hydroxynordiazepam, is formed in smaller quantities. drugbank.comfda.gov These metabolites are then conjugated, primarily with glucuronic acid, to form water-soluble compounds that can be excreted. drugbank.comfda.gov Interestingly, some in vitro studies using β-glucuronidase have shown a novel reductive transformation of oxazepam back to nordiazepam, a phenomenon to be considered in analytical testing. nih.gov
Excretion Pathways in Preclinical Models
The elimination of clorazepate and its metabolites occurs mainly through the kidneys via urine. drugbank.comdrugs.comfda.govfda.govdrugs.comfda.gov A smaller portion is eliminated through the feces. drugbank.com In a study involving radiolabeled [14C]-clorazepate administered to two volunteers, 62-67% of the radioactivity was recovered in the urine and 15-19% in the feces over a 10-day period. drugbank.comnih.govdrugs.comfda.gov On the tenth day, a small amount of radioactivity (about 1% of the dose) was still being excreted in the urine. drugbank.comnih.govdrugs.comfda.gov
The major urinary metabolite is conjugated oxazepam. drugbank.comdrugs.comfda.govfda.gov Smaller amounts of conjugated p-hydroxynordiazepam and nordiazepam are also present in the urine. drugbank.comdrugs.comfda.govfda.gov
Preclinical Pharmacodynamic Markers in Animal Models (e.g., Taming, Disinhibitory Effects)
In animal models, clorazepate dipotassium has demonstrated a range of pharmacodynamic effects characteristic of benzodiazepines. aapharma.ca These effects are dose-dependent and include taming, disinhibitory actions, sedative, anticonvulsant, muscle-relaxant, ataxic, and hypnotic effects. aapharma.ca
In rats, a conditioned avoidance response was inhibited at an oral dose of 10 mg/kg. drugs.comfda.govaapharma.ca In monkeys, aggressive behavior was reduced at an oral dose of 0.25 mg/kg. drugs.comfda.gov These taming and disinhibitory effects are key preclinical indicators of the anxiolytic potential of the compound. aapharma.camerckvetmanual.com It is important to note that in some instances, benzodiazepines can cause paradoxical reactions, including excitement or aggression. merckvetmanual.com
Preclinical Pharmacodynamic Effects of Clorazepate Dipotassium
| Animal Model | Effect | Oral Dose | Reference |
|---|---|---|---|
| Rat | Inhibition of Conditioned Avoidance Response | 10 mg/kg | drugs.comfda.govaapharma.ca |
| Monkey | Reduction of Aggressive Behavior | 0.25 mg/kg | drugs.comfda.gov |
Advanced Analytical Methodologies for Research and Quantification
Chromatographic Techniques for Detection, Quantification, and Impurity Profiling
Chromatography is a cornerstone for the analytical assessment of clorazepic acid dipotassium (B57713) salt. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely employed for separation, identification, and quantification.
HPLC stands out as the most widely used technique for the analysis of clorazepic acid dipotassium salt due to its high resolution, sensitivity, and specificity. scispace.comresearchgate.net It is instrumental in resolving the parent drug from its degradation products and impurities. nih.gov
The inherent instability of clorazepic acid dipotassium salt, which readily degrades to N-desmethyldiazepam (nordiazepam) and subsequently to 2-amino-5-chlorobenzophenone (B30270), necessitates the use of stability-indicating analytical methods. chula.ac.thnih.gov A stability-indicating method is capable of accurately measuring the active ingredient in the presence of its degradation products, impurities, and excipients.
Forced degradation studies are a critical component of developing such methods. Clorazepic acid dipotassium salt is subjected to stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, heat, and photolysis. chula.ac.th A simple isocratic, stability-indicating HPLC method was developed to determine clorazepate (B1175885) dipotassium in the presence of its main impurities, nordiazepam and 2-amino-5-chlorobenzophenone. chula.ac.th The method demonstrated effective separation of the drug from its degradation products formed under various stress conditions. chula.ac.th For instance, under acidic stress, clorazepate was found to degrade into nordiazepam and 2-amino-5-chlorobenzophenone, while it showed more stability under alkaline conditions. chula.ac.th Upon exposure to sunlight, the drug was observed to degrade completely to nordiazepam. chula.ac.th The validation of these methods includes tests for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). chula.ac.th
Table 1: Forced Degradation Studies of Clorazepate Dipotassium chula.ac.th
| Stress Condition | Observation | Major Degradation Products |
|---|---|---|
| Acid Hydrolysis | Significant degradation | Nordiazepam, 2-amino-5-chlorobenzophenone |
| Alkali Hydrolysis (80°C) | Less than 30% degradation | Nordiazepam |
| Photolytic (Sunlight) | Complete degradation; powder color changed to off-white | Nordiazepam |
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant mode used for the analysis of clorazepic acid dipotassium salt and its metabolites. scispace.comnih.gov This technique utilizes a non-polar stationary phase (like C18 or C8) and a polar mobile phase. researchgate.netnih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase. nih.gov
Several RP-HPLC methods have been developed and validated for the quantification of clorazepate dipotassium in bulk drugs, dosage forms, and biological fluids like plasma. researchgate.netnih.gov These methods are valued for their ability to resolve clorazepate from its major metabolite, nordiazepam, and an internal standard, such as diazepam or rosuvastatin. researchgate.netnih.gov The choice of mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is crucial for achieving optimal separation. researchgate.netnih.gov For example, one method used a mobile phase of acetonitrile and 0.05 M sodium acetate (B1210297) buffer (pH 5.0) on a LiChrosolv RP-18 column for plasma analysis. nih.gov Another method for capsules employed a mobile phase of 0.1 M formic acid (pH 2.16) and methanol on a Supelcosil LC8 DB column. researchgate.net
Table 2: Examples of Reversed-Phase HPLC Methods for Clorazepate Dipotassium Analysis
| Stationary Phase | Mobile Phase | Detector | Application | Reference |
|---|---|---|---|---|
| Zorbax Eclipse XDB-C18 (3.5 µm) | 5 mM Ammonium formate (B1220265) in Methanol : 5 mM Ammonium formate in Water (65:35, v/v) | UV at 230 nm | Bulk drug and capsules | chula.ac.th |
| LiChrosolv RP-18 | Acetonitrile : 0.05 M Sodium acetate buffer, pH 5.0 (45:55) | UV at 225 nm | Human and dog plasma | nih.gov |
| Supelcosil LC8 DB (5 µm) | Methanol : 0.1 M HCOOH, pH 2.16 (67:33, v/v) | PDA at 245 nm | Capsules | researchgate.net |
| Octadecylsilylated silica (B1680970) | Aqueous 0.005 M tetra-n-butylammonium ion (pH 7.5) : Acetonitrile (70:30) | Not Specified | Solid dosage forms | nih.gov |
Photodiode Array (PDA), also known as Diode Array Detection (DAD), is a powerful detection technique used in conjunction with HPLC. shimadzu.com Unlike a standard UV-Vis detector that monitors absorbance at one or a few pre-selected wavelengths, a PDA detector measures the absorbance across a wide range of wavelengths simultaneously. shimadzu.com This provides several advantages for the analysis of clorazepic acid dipotassium salt.
The use of a PDA detector allows for the acquisition of the complete UV spectrum for each peak in a chromatogram. chula.ac.thshimadzu.com This spectral information is highly valuable for:
Peak Purity Assessment: The software can compare spectra across a single peak to determine if it consists of a single component or co-eluting impurities. This is crucial for stability studies where degradation products might not be fully resolved from the parent drug. chula.ac.thshimadzu.com
Peak Identification: The spectrum of an unknown peak can be compared against a library of standard spectra for identification. researchgate.net In the context of clorazepate analysis, this helps in confirming the identity of degradation products like nordiazepam and 2-amino-5-chlorobenzophenone. chula.ac.th
Method Development: PDA detection facilitates the selection of the optimal detection wavelength for all compounds of interest in a single run, maximizing sensitivity. chula.ac.thresearchgate.net In one study, a wavelength of 230 nm was chosen as it provided good UV absorbance for clorazepate dipotassium, nordiazepam, and 2-amino-5-chlorobenzophenone. chula.ac.th
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of benzodiazepines. scispace.comannexpublishers.com While HPLC is more common for the direct analysis of the salt form, GC has been historically used for determining clorazepate, often by analyzing its conversion product, nordiazepam, in biological samples. nih.govmdpi.com
The analysis typically involves several steps:
Extraction: The analyte is extracted from the matrix (e.g., plasma, urine) using liquid-liquid extraction or solid-phase extraction. scispace.commdpi.com
Derivatization (Optional): To improve the volatility and thermal stability of the analytes, a derivatization step may be employed, though it's not always necessary. mdpi.com
Chromatographic Separation: The sample is injected into the GC, where it is vaporized. Separation occurs in a capillary column (e.g., DB-5) as the components are carried by an inert carrier gas like helium. annexpublishers.com
Detection: A mass spectrometer is often used for detection, providing high sensitivity and selectivity, and allowing for structural confirmation of the analytes based on their mass spectra. annexpublishers.commdpi.com
GC-MS methods have been developed for the simultaneous detection of multiple benzodiazepines in forensic and clinical toxicology. scispace.comannexpublishers.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method used for the separation and identification of substances. unibuc.roforensics.org.my It has been applied to the analysis of clorazepate dipotassium and other benzodiazepines, often for screening purposes or to check for degradation. scispace.comunibuc.ro
In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica gel GF254. unibuc.ro The plate is then placed in a chamber with a suitable mobile phase. The separation occurs as the mobile phase moves up the plate by capillary action, and the components travel at different rates based on their affinity for the stationary and mobile phases. unibuc.ro
For clorazepate dipotassium, the sample is typically dissolved in a solvent like a water-methanol mixture before being spotted on the plate. unibuc.ro Various mobile phase systems can be used to achieve separation from other benzodiazepines and their degradation products. unibuc.roforensics.org.my After development, the spots are visualized, often under UV light. unibuc.ro TLC methods can also be used to assess degradation by performing an "in situ" acid hydrolysis on the plate, which converts the benzodiazepines to their corresponding benzophenones, which are then separated and identified. unibuc.roforensics.org.my
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Spectrophotometric and Spectroscopic Analytical Approaches
Spectrophotometric and spectroscopic methods form the cornerstone of analytical chemistry, providing both quantitative and qualitative information about clorazepic acid dipotassium salt and its derivatives.
UV-Vis Spectrophotometry for Detection and Quantification
UV-Vis spectrophotometry is a widely used technique for the quantitative determination of clorazepate dipotassium in various formulations. This method is often based on the formation of a colored complex that can be measured at a specific wavelength. For instance, a spectrophotometric method has been developed based on the charge transfer complex formed between clorazepate dipotassium and alizarin (B75676) sulphonic acid. This reaction produces a pink-colored complex with a maximum absorbance at 530 nm. scispace.com The method demonstrates linearity over a concentration range of 5 to 250 µg/mL, with a molar absorptivity of 0.45 x 10^4 mol-1 cm-1. scispace.com Another approach involves the acid hydrolysis of clorazepate dipotassium, which yields 2-amino-5-chlorobenzophenone and glycine. The resulting benzophenone (B1666685) can be diazotized and coupled with α-naphthol to form a colored azo dye with maximum absorbance at 502 nm, allowing for quantification in the range of 10-70 mcg/ml. bvsalud.org
UV-Vis spectrophotometry can also be applied to the degradation products of clorazepate. For example, after acid-induced degradation, the resulting 2-amino-5-chlorobenzophenone can be determined. bvsalud.org The selection of the appropriate wavelength is critical for accuracy and is determined by scanning the substance in a suitable solvent. For instance, rabeprazole, when analyzed, showed a maximum absorbance at 284 nm in methanol. saudijournals.com Similarly, first-order derivative spectrophotometry has been used for the estimation of benzodiazepines like clonazepam, with measurements taken at a maximum absorbance of 243 nm in methanol. globalresearchonline.net
Table 1: UV-Vis Spectrophotometric Methods for Clorazepate Dipotassium Quantification
| Method | Reagent/Condition | Wavelength (λmax) | Linear Range | Molar Absorptivity / RSD | Reference |
| Charge Transfer Complex | Alizarin Sulphonic Acid | 530 nm | 5-250 µg/mL | 0.45 x 10^4 mol-1 cm-1 / 0.94% | scispace.com |
| Acid Hydrolysis (Azo Dye) | Nitrous Acid, α-Naphthol | 502 nm | 10-70 mcg/mL | - | bvsalud.org |
| Acid Hydrolysis (Glycine) | p-Benzoquinone | 490 nm | 32-160 mcg/mL | - | bvsalud.org |
Mass Spectrometry (LC-MS, GC-MS) in Metabolite and Degradation Product Analysis
Mass spectrometry, particularly when coupled with chromatographic techniques like liquid chromatography (LC-MS) and gas chromatography (GC-MS), is a powerful tool for the identification and quantification of clorazepate metabolites and degradation products. Clorazepate is a prodrug that is rapidly converted to its active metabolite, nordiazepam (N-desmethyldiazepam), in the body. nih.govdrugbank.com
LC-MS/MS is frequently employed for the analysis of benzodiazepines and their metabolites in biological matrices such as urine, serum, and plasma. nih.govaruplab.com These methods often involve a sample preparation step, such as solid-phase extraction (SPE), to isolate the analytes of interest. nih.gov For instance, a validated LC-MS/MS method for 13 benzodiazepines, including nordiazepam, utilizes SPE followed by analysis in multiple reaction-monitoring (MRM) mode with an electrospray ionization (ESI) source. nih.gov The degradation products of clorazepate, such as N-desmethyldiazepam (NDZP) and 2-amino-5-chlorobenzophenone (ACB), can also be identified and characterized using LC-MS. chula.ac.th
GC-MS is another valuable technique, often requiring derivatization of the analytes to improve their volatility and chromatographic properties. nih.gov A GC-MS method for the determination of 23 benzodiazepines in blood involves liquid-liquid extraction and a two-stage derivatization process. nih.gov GC-MS has also been used to analyze clorazepate and its major metabolite, N-desmethyldiazepam, in blood and urine, with a sensitivity limit of 4.0 ng/ml for both compounds. nih.gov
Table 2: Mass Spectrometry Methods for Clorazepate and Metabolite Analysis
| Technique | Analyte(s) | Matrix | Key Methodological Features | Reference |
| LC-MS/MS | 13 Benzodiazepines & metabolites | Urine, Serum, Plasma, Meconium | Solid-Phase Extraction (SPE), ESI in positive MRM mode | nih.gov |
| LC-MS | Clorazepate, NDZP, ACB | Bulk drug, Capsules | Isocratic elution, ESI in positive mode | chula.ac.th |
| GC-MS | 23 Benzodiazepines & metabolites | Blood | Liquid-Liquid Extraction, Two-stage derivatization | nih.gov |
| GLC-ECD | Clorazepate, N-desmethyldiazepam | Blood, Urine | Differential extraction, Electron capture detection | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Related Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including benzodiazepine (B76468) analogues. While direct NMR studies on clorazepic acid dipotassium salt are less common in the provided literature, the principles are widely applied to related compounds. For example, 13C NMR analysis has been used to investigate the influence of substituents and structure on four series of benzoxathiepine derivatives, which are structurally related to benzodiazepines. nih.gov Such studies help in the unambiguous assignment of signals in the NMR spectra, which is crucial for confirming the chemical structure of newly synthesized or isolated compounds. nih.gov
NMR has also been used to study the binding of a water-soluble analog of a benzodiazepine, Bz-423, to its target protein, the oligomycin (B223565) sensitivity conferring protein (OSCP), using chemical shift perturbation and cross-relaxation experiments. umich.edu These advanced NMR techniques provide insights into the molecular interactions between the drug and its biological target. Theoretical structure-activity relationship studies of benzodiazepine analogues also utilize computational methods alongside experimental data, which can include NMR-derived conformational information, to understand the requirements for receptor affinity and activity. nih.gov
Electrochemical and Other Quantitative Analytical Methods (e.g., Differential Pulse Polarography)
Electrochemical methods offer sensitive and selective approaches for the determination of benzodiazepines. The presence of the electrochemically reducible azomethine group in the 1,4-benzodiazepine (B1214927) structure makes them well-suited for techniques like polarography and voltammetry. researchgate.netmdpi.com
Differential pulse polarography (DPP) has been successfully applied to the determination of several benzodiazepines, including diazepam, oxazepam, and nitrazepam, in both pharmaceutical formulations and biological fluids like urine, with detection limits as low as 2 x 10^-7 M. nih.gov The method can be used directly on urine samples without prior extraction. nih.gov DPP has also been described as a routine method for the identification and quantification of 1,4-benzodiazepines in blood or plasma with a sensitivity of 0.25–0.50 µg/ml. oup.com By miniaturizing the cell and its operational electrodes, the detection limit of DPP for two 1,4-benzodiazepines was increased to 10 ng of the compound. acs.orgacs.org
Other electrochemical techniques, such as cyclic voltammetry and differential pulse voltammetry (DPV), have been used for the detection of benzodiazepines like nitrazepam using modified electrodes. researchgate.net These methods provide a basis for the development of sensitive and rapid analytical procedures for this class of compounds.
Methodological Considerations for Sample Preparation and Matrix Effects in Preclinical Studies
The accuracy and reliability of analytical methods for clorazepate and its metabolites in preclinical studies are highly dependent on proper sample preparation and the mitigation of matrix effects. Biological samples such as blood, urine, and plasma are complex matrices containing numerous endogenous substances that can interfere with the analysis. nih.gov
Sample preparation aims to isolate and concentrate the analytes of interest while removing interfering compounds. nih.gov Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govnih.gov For instance, in the analysis of clorazepate and N-desmethyldiazepam in blood, a differential extraction procedure is employed. nih.gov For the analysis of multiple benzodiazepines in urine, a simplified mixed-mode SPE protocol has been developed that reduces manual steps and produces high and consistent recoveries. lcms.cz
Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a significant concern. nih.gov These effects can be evaluated by comparing the response of an analyte in the presence and absence of the matrix. lcms.cz The use of isotopically labeled internal standards is a common strategy to compensate for matrix effects. nih.gov Studies have shown that mixed-mode SPE can reduce matrix effects compared to reversed-phase SPE for the analysis of benzodiazepines in urine. waters.com The choice of sample preparation method can significantly influence the extent of matrix effects. nih.gov
Computational Chemistry and Biophysical Studies
Molecular Docking and Ligand-Protein Interaction Modeling with GABA-A Receptors
Molecular docking studies have been instrumental in elucidating the binding mechanism of clorazepic acid's active metabolite, nordiazepam, and other benzodiazepines to the GABA-A receptor. These computational models predict the preferred orientation of the ligand within the receptor's binding pocket and identify key interacting residues.
The GABA-A receptor, a pentameric ligand-gated ion channel, typically consists of two α, two β, and one γ subunit. nih.gov The binding site for benzodiazepines is located at the interface between the α and γ subunits. nih.gov Docking studies have revealed that the interaction is primarily driven by hydrophobic interactions and hydrogen bonding. For instance, studies on various benzodiazepines have highlighted the importance of specific amino acid residues, such as His102 (α1), Phe77 (γ2), and Phe100 (α1), in the binding pocket. scispace.com The binding of benzodiazepines to this allosteric site enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to neuronal hyperpolarization and a calming effect. nih.govdrugbank.com
| Residue | Subunit | Interaction Type |
|---|---|---|
| His102 | α1 | Hydrogen Bond |
| Phe77 | γ2 | Hydrophobic |
| Phe100 | α1 | Hydrophobic |
| Tyr62 | β3 | Hydrophobic |
| Gln64 | β3 | Hydrogen Bond |
Molecular Dynamics Simulations of Receptor-Ligand Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the receptor-ligand complex, offering insights into the conformational changes and stability of the interactions over time. researchgate.net These simulations have been applied to GABA-A receptors in complex with various modulators, including benzodiazepines, to understand the structural basis of their activity. nih.govresearchgate.net
MD simulations can reveal how the binding of a ligand, such as nordiazepam, can induce conformational changes in the receptor, leading to the potentiation of GABA-mediated chloride ion influx. researchgate.net These simulations can also help to understand the subtype selectivity of different benzodiazepines, which is crucial for their pharmacological profiles. nih.gov For example, the structural and dynamic mechanisms of how different modulators acting at the same benzodiazepine site can produce opposing effects (positive vs. negative allosteric modulation) have been investigated using MD simulations. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for Benzodiazepine Analogs
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For benzodiazepine analogs, QSAR models have been developed to predict their binding affinity to GABA-A receptors. nih.govhud.ac.uk
These models typically use a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a mathematical relationship with their biological activity. nih.gov Key factors influencing the binding affinity of benzodiazepines, as identified by QSAR studies, include the presence and positioning of hydrogen bond acceptors, aromatic rings, and hydrophobic groups. nih.govhud.ac.uk QSAR models serve as a valuable tool for the rapid prediction of the biological activity of new benzodiazepine analogs, aiding in the design of compounds with improved potency and selectivity. nih.govhud.ac.uk
| Factor | Influence on Binding Affinity |
|---|---|
| Hydrogen Bond Acceptors | Crucial for interaction with receptor residues |
| Aromatic Rings | Contribute to hydrophobic and π-π stacking interactions |
| Hydrophobic Groups | Enhance binding through hydrophobic interactions |
| Molecular Shape and Flexibility | Affects the fit within the binding pocket |
Theoretical Prediction of Metabolic Pathways and Prodrug Conversion
Clorazepic acid is a prodrug, meaning it is pharmacologically inactive until it is converted into its active form in the body. nih.govdrugbank.com Upon oral administration, clorazepic acid is rapidly decarboxylated in the acidic environment of the stomach to form nordiazepam, its primary active metabolite. drugbank.com Computational methods can be employed to predict the metabolic fate of drugs.
In silico tools can predict the sites of metabolism by various enzymes, such as cytochrome P450s (CYPs), which are involved in the further metabolism of nordiazepam. news-medical.net Nordiazepam is hydroxylated to form oxazepam, another active metabolite, which is then conjugated and excreted. drugbank.comnih.gov Theoretical predictions of metabolic pathways can help in understanding the pharmacokinetic profile of a drug and in identifying potential drug-drug interactions. news-medical.net
Conformational Analysis and Energetic Profiling of Clorazepic Acid and its Metabolites
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule is crucial for its interaction with a biological target.
Computational methods can be used to determine the preferred conformations of clorazepic acid and its metabolites, nordiazepam and oxazepam. Energetic profiling provides information about the relative stability of these different conformations. Understanding the conformational preferences of these molecules is essential for rationalizing their binding affinity to the GABA-A receptor and for designing new analogs with optimized pharmacological properties. The diazepine (B8756704) ring in benzodiazepines is flexible and can adopt various conformations, which influences their interaction with the receptor. chemisgroup.us
Emerging Research Areas and Future Perspectives
Development of Novel Benzodiazepine (B76468) Ligands with Tuned Receptor Subtype Specificity
The therapeutic actions of clorazepic acid and other benzodiazepines are mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, a key inhibitory neurotransmitter receptor in the brain. drugbank.comeuropa.eu These receptors are complex proteins assembled from different subunits (e.g., α, β, γ). wikipedia.org The discovery that different subtypes of the GABA-A receptor are associated with distinct pharmacological effects has opened a major avenue for drug development. nih.gov
Classical benzodiazepines like clorazepate (B1175885) are generally non-selective, binding to multiple GABA-A receptor subtypes. nih.gov This non-selectivity is believed to be responsible for their broad range of effects, including the desirable anxiolytic actions as well as undesirable side effects like sedation, amnesia, and dependence. wikipedia.orgnih.gov For instance, research indicates that the anxiolytic effects are primarily mediated by α2 and α3 subunits, while sedative and amnesic effects are linked to the α1 subunit. wikipedia.orgnih.gov
Current research is intensely focused on developing novel benzodiazepine site ligands that exhibit high selectivity for specific receptor subtypes. nih.gov The goal is to design compounds that can, for example, produce anxiolysis by targeting α2/α3-containing receptors without the sedative effects associated with α1 activity. nih.gov These subtype-selective compounds could represent a new generation of anxiolytics with improved side-effect profiles and potentially lower risks of tolerance and dependence. nih.govwikipedia.org This pharmacological approach, moving from broad-acting agents to highly specific ones, signifies a critical evolution in the field, promising therapies that are more tailored and safer for long-term use. apamt.org
Exploration of Potential Non-GABAergic Mechanisms
For decades, the pharmacological effects of benzodiazepines have been almost exclusively attributed to their action as positive allosteric modulators of the GABA-A receptor. youtube.compediatriconcall.com Clorazepic acid is a prodrug that is rapidly converted to its active metabolite, N-desmethyldiazepam, which then acts on these receptors to enhance the inhibitory effect of GABA. drugbank.comnih.gov This increased inhibition across the central nervous system produces the characteristic anxiolytic, anticonvulsant, and sedative effects. europa.eupediatriconcall.com
However, very recent research has begun to explore potential non-GABAergic targets to better understand the full spectrum of benzodiazepine effects, particularly long-term side effects. vcu.edu One promising area of investigation involves the human mitochondrial tryptophan-rich sensory protein (HsTSPO1). vcu.edu Benzodiazepines are known to bind to this mitochondrial protein with high affinity. vcu.edu A 2025 study provided evidence that HsTSPO1 may function as an enzyme that helps regulate levels of reactive oxygen species (ROS), which can cause cellular damage and inflammation if not controlled. vcu.edu The research suggests that when benzodiazepines like diazepam (a metabolic precursor to the active metabolite of clorazepate) bind to HsTSPO1, they may inhibit the protein's ability to manage these reactive compounds. vcu.edu This inhibition could offer a new, non-GABAergic explanation for some of the inflammatory and neurodegenerative concerns associated with long-term benzodiazepine use. vcu.edu While this research is still in its early stages, it represents a significant shift in perspective, suggesting that the biological impact of clorazepic acid and its relatives may be more complex than previously understood.
Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in Pharmacological Research
The advent of high-throughput "omics" technologies, such as metabolomics and proteomics, is revolutionizing pharmacological research by providing a system-wide view of a drug's effects. nih.govnih.gov These technologies offer powerful tools to move beyond a single-target mechanism and explore the broader biochemical and physiological changes induced by a compound like clorazepic acid dipotassium (B57713) salt. nih.gov
Metabolomics , the large-scale study of small molecules or metabolites, can be applied to map the metabolic fate of clorazepic acid. pharmgkb.org Since clorazepic acid is a prodrug, its conversion to N-desmethyldiazepam and subsequent hydroxylation and glucuronidation are critical pharmacokinetic steps. drugbank.comthecarlatreport.com Pharmacometabolomics studies can identify individual variations in these metabolic pathways, potentially explaining differences in patient responses and helping to identify biomarkers for efficacy or adverse effects. pharmgkb.org
Proteomics , the study of the entire set of proteins, can reveal how clorazepic acid affects cellular machinery. nih.gov This is particularly relevant for understanding both therapeutic actions and unintended side effects. For example, proteomic analysis could identify changes in the expression of different GABA-A receptor subunits or other neuronal proteins following long-term treatment, providing insights into the mechanisms of tolerance and dependence. wikipedia.org When coupled, proteomics and metabolomics can provide a comprehensive picture of a drug's mechanism of action, identifying novel targets and pathways affected by the drug, and advancing the development of more targeted and personalized therapies. nih.gov
Challenges and Opportunities in Clorazepic Acid Dipotassium Salt Research
Despite its long history of clinical use, research and development related to clorazepic acid and the broader benzodiazepine class face significant hurdles, which also present opportunities for innovation.
Challenges:
Tolerance and Dependence: A primary challenge is the development of tolerance to the therapeutic effects (particularly anticonvulsant effects) and the risk of physical dependence with long-term use. wikipedia.orgwikipedia.org Abrupt discontinuation can lead to a severe withdrawal syndrome. nih.govyoutube.com
Adverse Effects: Long-term use is associated with potential cognitive impairment, memory problems, and an increased risk of falls, especially in older adults. wikipedia.orgnih.gov
Public Health Concerns: The co-use of benzodiazepines with other central nervous system depressants, particularly opioids and alcohol, dramatically increases the risk of fatal overdose. europa.eunih.gov This has led to increased regulatory scrutiny and a public health imperative to promote safer use. youtube.com
Opportunities:
Development of Safer Medications: The challenges of classical benzodiazepines drive the opportunity to create novel, subtype-selective modulators of the GABA-A receptor with better safety profiles, as discussed in section 7.1. nih.gov
New Therapeutic Indications: A deeper understanding of the roles of different GABA-A receptor subtypes could lead to the development of benzodiazepine-site ligands for new indications such as depression, schizophrenia, or cognitive enhancement. nih.gov
Personalized Medicine: Research into the pharmacogenomics of benzodiazepine metabolism, particularly involving cytochrome P450 enzymes, offers the opportunity to personalize treatment. pharmgkb.orgthecarlatreport.com Identifying patients who are poor or rapid metabolizers could help optimize therapeutic outcomes and minimize risks.
Improved Treatment Strategies: There is a significant opportunity to develop more effective and individualized strategies for tapering and discontinuing long-term benzodiazepine use to minimize withdrawal symptoms. nih.govyoutube.com
The future of research in this area lies in leveraging advanced scientific tools to design more precise therapies and develop strategies that maximize the therapeutic benefits of compounds like clorazepic acid dipotassium salt while minimizing their inherent risks.
Conclusion
Synthesis of Key Academic Research Findings and Contributions
Academic research has made significant contributions to understanding clorazepic acid dipotassium (B57713) salt, primarily through elucidating its unique metabolic pathway and characterizing its clinical effects. A pivotal finding is that clorazepic acid dipotassium salt itself is pharmacologically inactive and is rapidly converted into its active metabolite, nordiazepam (also known as desmethyldiazepam), by the acidic environment of the stomach before systemic absorption. drugbank.compatsnap.comnih.govhres.ca This conversion is a defining characteristic, and consequently, the pharmacological actions are attributable to nordiazepam. patsnap.comnih.gov
Key research contributions include:
Mechanism of Action: Studies have confirmed that the active metabolite, nordiazepam, binds to a specific site on the GABA-A receptor, enhancing the receptor's affinity for GABA. patsnap.comnih.gov This action increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. drugbank.compatsnap.com
Pharmacokinetic Profile: Research has detailed the pharmacokinetic profile of the active metabolite, nordiazepam, noting its long elimination half-life, which can be approximately 40 to 50 hours. drugbank.comhres.ca This long half-life contributes to a more stable plasma concentration with repeated administration but also has implications for potential accumulation and the manifestation of withdrawal symptoms upon discontinuation. nih.govnih.gov
Comparative Clinical Studies: Comparative clinical trials have been instrumental in positioning clorazepate (B1175885) within the therapeutic landscape. For instance, prospective, double-blind studies comparing clorazepate dipotassium with the non-benzodiazepine anxiolytic buspirone (B1668070) have shown a significant risk of a withdrawal reaction upon abrupt cessation of clorazepate after long-term use, a reaction not observed with buspirone. nih.gov Other studies have compared it with short-acting benzodiazepines like lorazepam, noting that while both are effective, the withdrawal phenomena, such as rebound anxiety, may be less intense and delayed with the longer-acting clorazepate.
Withdrawal and Dependence: Research has consistently highlighted the risk of physical dependence with long-term use. recoveryfirst.orgtherecoveryvillage.com Studies focusing on the abrupt discontinuation of desmethyldiazepam (clorazepate) have demonstrated that its long plasma half-life does not uniquely prevent withdrawal reactions, which are comparable to those of other benzodiazepines. nih.gov There is also a suggestion that prior intermittent use of benzodiazepines could sensitize individuals to subsequent withdrawal effects. nih.gov
Interactive Table: Key Research Findings on Clorazepic Acid Dipotassium Salt
| Research Area | Key Finding | Implication |
|---|---|---|
| Metabolism | Rapidly converted to the active metabolite nordiazepam in the stomach. drugbank.compatsnap.comnih.gov | The therapeutic effects are due to nordiazepam, not the parent compound. |
| Mechanism | Enhances the effect of GABA at the GABA-A receptor, increasing chloride ion influx. drugbank.compatsnap.com | Produces a calming effect on the central nervous system. |
| Pharmacokinetics | The active metabolite, nordiazepam, has a long half-life (approx. 40-50 hours). drugbank.comhres.ca | Leads to stable plasma levels but also risk of accumulation and prolonged withdrawal. |
| Clinical Efficacy | Effective in managing anxiety, alcohol withdrawal, and as an adjunct for seizures. patsnap.comwebmd.comwikipedia.org | Established as a versatile benzodiazepine (B76468) for specific conditions. |
| Withdrawal | Abrupt discontinuation after long-term use leads to withdrawal symptoms. nih.govnih.gov | The long half-life does not eliminate the risk of withdrawal. |
Q & A
Basic Research Questions
Q. How is Clorazepic Acid Dipotassium Salt classified in terms of acid-base properties, and what experimental methods validate this classification?
- Methodological Answer : Determine its acidic/basic/neutral nature by dissolving the salt in distilled water and measuring pH using universal indicator paper or a calibrated pH meter. Compare results to theoretical predictions based on parent acid/base strength (e.g., derived from benzodiazepine precursors). For example, salts of strong bases and weak acids typically exhibit basic pH (>7). Validate findings against litmus tests and replicate under controlled temperature and ionic strength conditions .
Q. What are the standard protocols for synthesizing Clorazepic Acid Dipotassium Salt, and how is its purity confirmed?
- Methodological Answer : Synthesis involves neutralizing clorazepic acid with potassium hydroxide under anhydrous conditions. Confirm purity via:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess peak homogeneity.
- Spectroscopy : FTIR to verify functional groups (e.g., carboxylate bands at ~1600 cm⁻¹) and NMR for structural confirmation.
- Elemental Analysis : Quantify potassium content via atomic absorption spectroscopy (AAS) to ensure stoichiometric accuracy .
Q. How does the solubility profile of Clorazepic Acid Dipotassium Salt influence its formulation in preclinical studies?
- Methodological Answer : Conduct solubility studies in polar (water, ethanol) and nonpolar solvents (DMSO) at physiological pH (7.4). Use shake-flask or UV-Vis spectrophotometry methods. Low aqueous solubility may necessitate co-solvents or salt derivatization. Document solubility limits in mg/mL and correlate with bioavailability data .
Advanced Research Questions
Q. What experimental design considerations are critical when resolving contradictions in reported pharmacokinetic data for Clorazepic Acid Dipotassium Salt?
- Methodological Answer :
- Controlled Variables : Standardize animal models (e.g., Sprague-Dawley rats), dosing regimens, and analytical methods (LC-MS/MS vs. ELISA).
- Statistical Reconciliation : Apply ANOVA or mixed-effects models to account for inter-study variability. Validate assays using certified reference materials.
- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-peer-reviewed sources like ) to identify outliers and systemic biases .
Q. How can researchers optimize the stability of Clorazepic Acid Dipotassium Salt in aqueous solutions for long-term storage?
- Methodological Answer :
- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with periodic HPLC analysis to monitor hydrolysis or oxidation.
- Buffer Selection : Phosphate buffers (pH 6–8) may reduce degradation compared to citrate.
- Lyophilization : Assess residual moisture content (<1%) post-freeze-drying to enhance shelf life. Include mass spectrometry to identify degradation byproducts .
Q. What advanced analytical techniques are recommended for studying the interaction of Clorazepic Acid Dipotassium Salt with serum albumin?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
- Circular Dichroism (CD) : Monitor conformational changes in albumin upon ligand binding.
- Molecular Dynamics Simulations : Validate experimental data with in silico models (e.g., AutoDock Vina) to predict binding sites. Cross-reference with fluorescence quenching assays for thermodynamic parameters .
Q. How should researchers address discrepancies in reported receptor-binding affinities of Clorazepic Acid Dipotassium Salt across different assay platforms?
- Methodological Answer :
- Assay Harmonization : Compare radioligand binding (e.g., ³H-flunitrazepam displacement in GABAₐ receptor assays) versus electrophysiology (patch-clamp).
- Normalization : Express data as % inhibition relative to positive controls (e.g., diazepam).
- Cross-Validation : Replicate experiments in independent labs using blinded samples to eliminate operator bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
